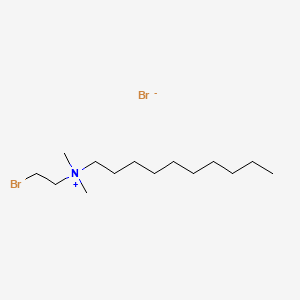![molecular formula C18H18BrIO4 B14454497 Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide CAS No. 76028-81-4](/img/structure/B14454497.png)
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide is a chemical compound known for its unique structure and reactivity. It is an organoiodine compound, which means it contains carbon-iodine bonds. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide typically involves the reaction of iodobenzene with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a variety of chemical reactions, including electrophilic addition and substitution. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide can be compared with other similar compounds, such as:
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used in organic synthesis.
Iodosobenzene: A compound used as an oxidizing agent in organic reactions.
Bis(trifluoroacetoxy)iodobenzene: A compound used in the formation of carbon-carbon and carbon-heteroatom bonds. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research.
Propriétés
Numéro CAS |
76028-81-4 |
|---|---|
Formule moléculaire |
C18H18BrIO4 |
Poids moléculaire |
505.1 g/mol |
Nom IUPAC |
bis(3-ethoxycarbonylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H18IO4.BrH/c1-3-22-17(20)13-7-5-9-15(11-13)19-16-10-6-8-14(12-16)18(21)23-4-2;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SLSFBBWAUFEUET-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)[I+]C2=CC=CC(=C2)C(=O)OCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
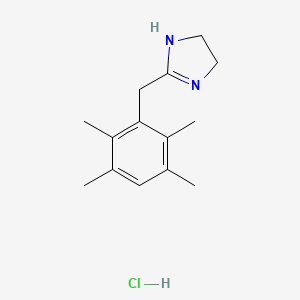


![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
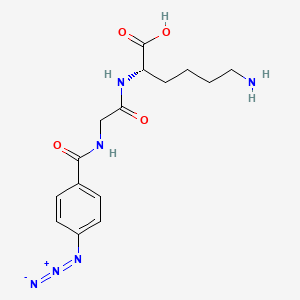
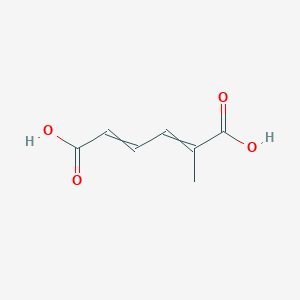
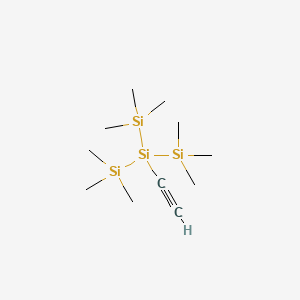
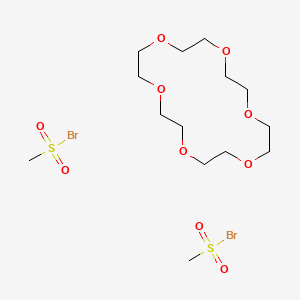
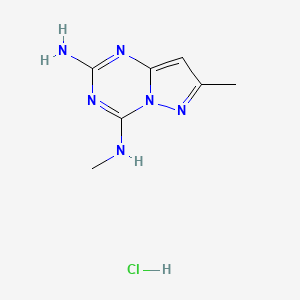
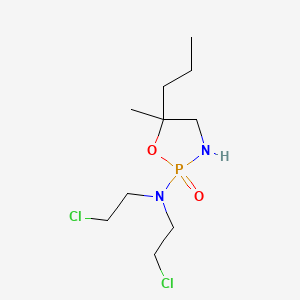
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
